molecular formula C21H26O3 B12423216 13-cis Acitretin-d3

13-cis Acitretin-d3

Cat. No.: B12423216
M. Wt: 329.4 g/mol
InChI Key: IHUNBGSDBOWDMA-ZHGFVQCVSA-N
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Chemical Reactions Analysis

Types of Reactions: 13-cis Acitretin-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

    13-cis Acitretin: The non-deuterated form of 13-cis Acitretin-d3.

    All-trans Acitretin: Another isomer of Acitretin with different biological activity.

    Etretinate: A precursor to Acitretin with a longer half-life.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research studies . The deuterium atoms in this compound make it a valuable tool for studying the pharmacokinetics and metabolism of retinoids .

Properties

Molecular Formula

C21H26O3

Molecular Weight

329.4 g/mol

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12-/i6D3

InChI Key

IHUNBGSDBOWDMA-ZHGFVQCVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Origin of Product

United States

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